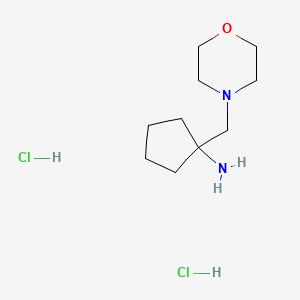

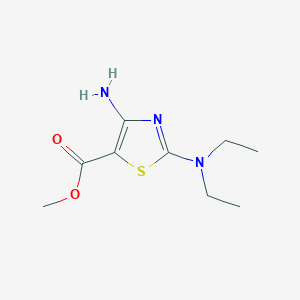

![molecular formula C11H13NO4S B1434481 methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1949815-95-5](/img/structure/B1434481.png)

methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

The thiophene moiety present in methyl 2-acetamido-thieno[2,3-c]pyran is a critical component in medicinal chemistry due to its wide range of therapeutic properties. It serves as a scaffold for the synthesis of compounds with anti-inflammatory, anti-psychotic, and anti-cancer activities . Researchers utilize this compound to create novel molecules that can interact with biological targets, offering potential treatments for various diseases.

Drug Discovery: Lead Compound Identification

In drug discovery, methyl 2-acetamido-thieno[2,3-c]pyran is used to generate combinatorial libraries. These libraries are screened to identify lead compounds that exhibit desirable pharmacological activity. The compound’s structural versatility allows for the creation of diverse chemical entities that can be optimized for better drug properties .

Material Science: Organic Semiconductor Synthesis

Thiophene derivatives are known for their application in material science, particularly in the synthesis of organic semiconductors. The electronic properties of thiophene make methyl 2-acetamido-thieno[2,3-c]pyran a valuable precursor for developing materials used in organic photovoltaics and field-effect transistors .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and purity, methyl 2-acetamido-thieno[2,3-c]pyran is used as a standard in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods employed in pharmaceutical and chemical research .

Chemical Biology: Protein Interaction Studies

Researchers use thiophene derivatives to study protein interactions. The compound can be incorporated into peptides or proteins as a probe to investigate binding events, conformational changes, and enzyme activities. This application is crucial for understanding disease mechanisms at a molecular level .

Pharmacology: Pharmacokinetic Analysis

Methyl 2-acetamido-thieno[2,3-c]pyran can be used to study pharmacokinetic properties of drugs. Its structural features allow it to serve as a model compound in the analysis of absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents .

Environmental Chemistry: Pollutant Degradation Studies

Thiophene compounds are studied for their ability to degrade environmental pollutants. Methyl 2-acetamido-thieno[2,3-c]pyran may be used in research to develop catalysts or reactive species that can break down harmful chemicals in the environment .

Biochemistry: Enzyme Inhibition Research

In biochemistry, methyl 2-acetamido-thieno[2,3-c]pyran is explored for its potential to inhibit enzymes that are targets for drug development. Its interaction with enzymes can lead to the discovery of new inhibitors that can regulate biological pathways involved in diseases .

Propriétés

IUPAC Name |

methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-6(13)12-10-9(11(14)15-2)7-3-4-16-5-8(7)17-10/h3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJGDLXVBIHCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)COCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)

![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)

![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)

![N-(cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434421.png)